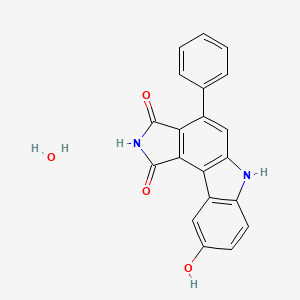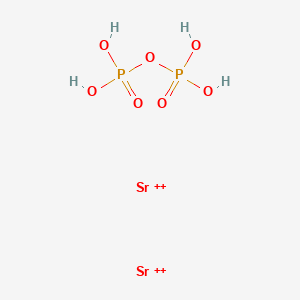
Diphosphoric acid strontium salt europium-doped
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoric acid strontium salt europium-doped is a compound that has garnered significant interest due to its unique luminescent properties. This compound is known for its high quantum efficiency, long persistence of phosphorescence, and good stability, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of diphosphoric acid strontium salt europium-doped can be achieved through several methods, including the sol-gel process and the solid-state reaction method. The sol-gel process involves the mixing of starting materials at relatively low reaction temperatures, resulting in more homogeneous products . For instance, strontium carbonate and diammonium hydrogen phosphate can be used as raw materials, with europium ions introduced as dopants. The mixture is then subjected to calcination at high temperatures to achieve the desired phase and luminescent properties .
Industrial Production Methods: In industrial settings, the solid-state reaction method is commonly employed. This method involves high-temperature reactions, often exceeding 1600°C, to ensure the formation of a single phase. Additives may be used as flux to promote homogeneity and control particle size distribution .
Analyse Des Réactions Chimiques
Types of Reactions: Diphosphoric acid strontium salt europium-doped undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its luminescent characteristics.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like activated carbon, which can convert europium ions from the +3 to the +2 oxidation state, enhancing the luminescence . The reactions typically occur under high-temperature conditions, often in a reducing atmosphere to prevent oxidation of the europium ions .
Major Products Formed: The major products formed from these reactions include different phases of strontium aluminate doped with europium, such as SrAl2O4:Eu2+ and Sr4Al14O25:Eu2+. These products exhibit varying luminescent properties, including green and blue emissions .
Applications De Recherche Scientifique
Diphosphoric acid strontium salt europium-doped has a wide range of scientific research applications. In chemistry, it is used as a phosphor in light-emitting diodes (LEDs) and other display technologies due to its high quantum efficiency and long persistence . In biology and medicine, it is employed in bio-imaging and as a marker for various diagnostic applications . Industrially, it is used in the production of luminescent materials for safety signs and emergency lighting .
Mécanisme D'action
The luminescent properties of diphosphoric acid strontium salt europium-doped are primarily due to the electronic transitions within the europium ions. When excited by ultraviolet light, electrons in the europium ions are promoted to higher energy levels. As these electrons return to their ground state, they emit light, resulting in luminescence . The specific wavelengths of emitted light depend on the host lattice and the oxidation state of the europium ions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other europium-doped phosphors such as SrAl2O4:Eu2+, Sr4Al14O25:Eu2+, and Sr2Al2SiO7:Eu2+. These compounds also exhibit high quantum efficiency and long persistence of luminescence .
Uniqueness: What sets diphosphoric acid strontium salt europium-doped apart is its unique combination of stability, high quantum efficiency, and the ability to emit light in different wavelengths depending on the specific phase and doping conditions . This versatility makes it particularly valuable for a wide range of applications, from industrial lighting to advanced scientific research.
Propriétés
Formule moléculaire |
H4O7P2Sr2+4 |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
distrontium;phosphono dihydrogen phosphate |
InChI |
InChI=1S/H4O7P2.2Sr/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2 |
Clé InChI |
QGKBPWOLFJRLKE-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)OP(=O)(O)O.[Sr+2].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide](/img/structure/B15123931.png)

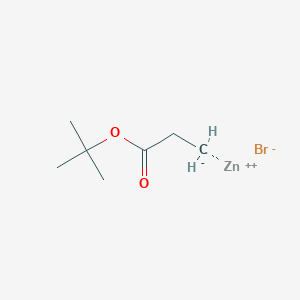
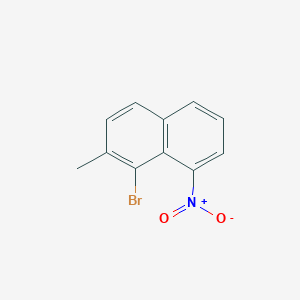
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)

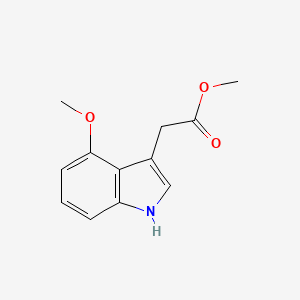
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B15123978.png)
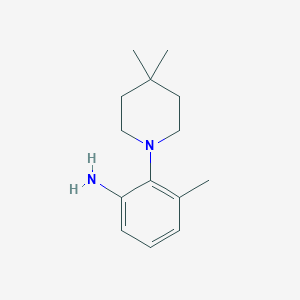
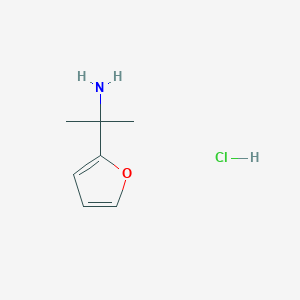
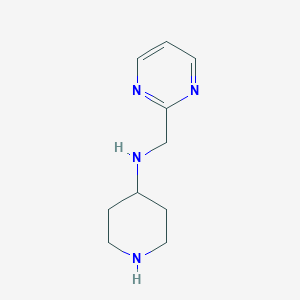
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B15124004.png)
